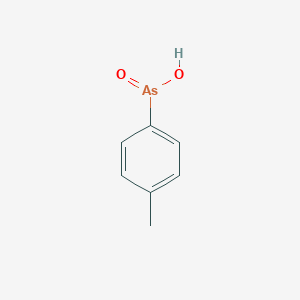![molecular formula C11H11Cl2N3O B14394295 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde CAS No. 89867-16-3](/img/structure/B14394295.png)
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde is an organic compound characterized by the presence of a dichlorophenyl group attached to a hydrazinylidene moiety, which is further connected to a pyrrolidine ring with an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde typically involves the reaction of 2,3-dichlorophenylhydrazine with pyrrolidine-1-carbaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.
Major Products Formed
Oxidation: Formation of 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxylic acid.
Reduction: Formation of 2-[2-(2,3-Dichlorophenyl)hydrazinyl]pyrrolidine.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the dichlorophenyl group may interact with cellular receptors or enzymes, modulating their activity and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 2-[2-(2,4-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde
- 2-[2-(2,5-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde
- 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde
Uniqueness
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it distinct from its similar counterparts.
属性
CAS 编号 |
89867-16-3 |
|---|---|
分子式 |
C11H11Cl2N3O |
分子量 |
272.13 g/mol |
IUPAC 名称 |
2-[(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H11Cl2N3O/c12-8-3-1-4-9(11(8)13)14-15-10-5-2-6-16(10)7-17/h1,3-4,7,14H,2,5-6H2 |
InChI 键 |
QRMKJOKTJMTRRP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=NNC2=C(C(=CC=C2)Cl)Cl)N(C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride](/img/structure/B14394220.png)




![Bicyclo[2.2.2]oct-2-ene, 2-bromo-](/img/structure/B14394251.png)
![(1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone](/img/structure/B14394274.png)
![2-[Oxo(phenyl)acetyl]benzamide](/img/structure/B14394279.png)



![N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14394305.png)
